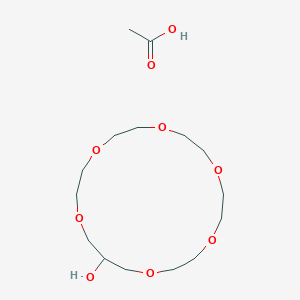
Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol: is a compound that combines the properties of acetic acid and a crown ether. Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and is a key component of vinegar. The crown ether part, 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol, is a cyclic compound with multiple ether linkages, known for its ability to form complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Acetic Acid: Acetic acid can be synthesized through the carbonylation of methanol. The process involves three steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
-
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: This crown ether can be synthesized through the cyclization of ethylene glycol derivatives under specific conditions to form the cyclic ether structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Acetic Acid:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
-
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Common Reagents and Conditions:
Oxidation of Acetic Acid: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction of Acetic Acid: Lithium aluminum hydride is a common reducing agent.
Complexation Reactions: Metal salts such as potassium chloride are used to form complexes with crown ethers.
Major Products:
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of Acetic Acid: Ethanol.
Complexation with Crown Ethers: Metal ion complexes.
Scientific Research Applications
Chemistry:
Acetic Acid: Used as a solvent and reagent in organic synthesis.
Crown Ethers: Used in the study of ion transport and separation processes.
Biology:
Acetic Acid: Used in biochemical assays and as a preservative.
Crown Ethers: Studied for their potential in drug delivery systems.
Medicine:
Acetic Acid: Used in the treatment of infections and as an antiseptic.
Crown Ethers: Investigated for their ability to form complexes with biologically relevant ions.
Industry:
Acetic Acid: Used in the production of polymers, adhesives, and as a food additive.
Crown Ethers: Used in the extraction and purification of metals.
Mechanism of Action
Acetic Acid:
Mechanism: Acetic acid acts by dissociating into acetate ions and hydrogen ions, which can interact with various biological molecules.
Molecular Targets: Targets include enzymes and cellular membranes, where it can alter pH and disrupt cellular processes.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol:
Mechanism: Forms complexes with metal ions through its ether linkages, stabilizing the ions and facilitating their transport.
Molecular Targets: Metal ions and their associated pathways.
Comparison with Similar Compounds
Acetic Acid: Similar compounds include formic acid and propionic acid, which are also carboxylic acids with similar chemical properties.
Uniqueness:
Acetic Acid: Unique for its widespread use and versatility in both industrial and laboratory settings.
1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol: Unique for its specific ring size and ability to form stable complexes with a variety of metal ions.
Properties
CAS No. |
77887-93-5 |
|---|---|
Molecular Formula |
C15H30O9 |
Molecular Weight |
354.39 g/mol |
IUPAC Name |
acetic acid;1,4,7,10,13,16-hexaoxacyclononadecan-18-ol |
InChI |
InChI=1S/C13H26O7.C2H4O2/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI Key |
SSGWONPFDIROAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COCCOCCOCC(COCCOCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















